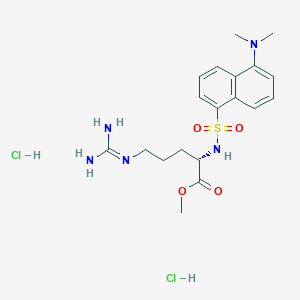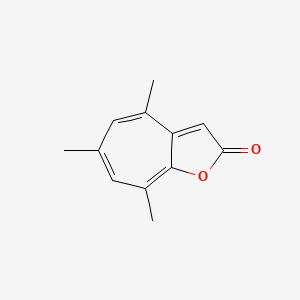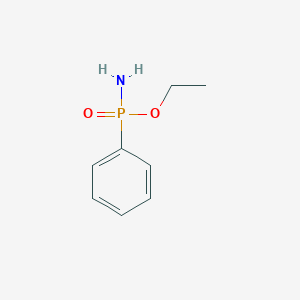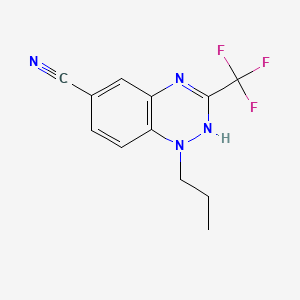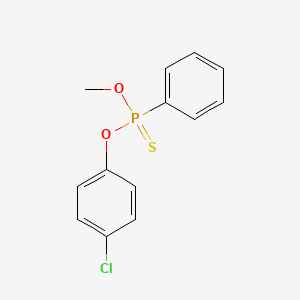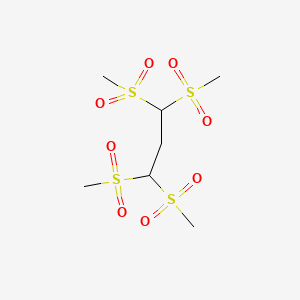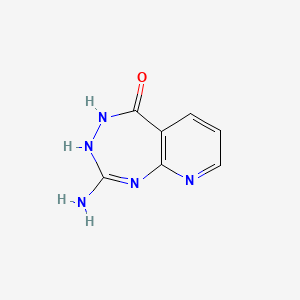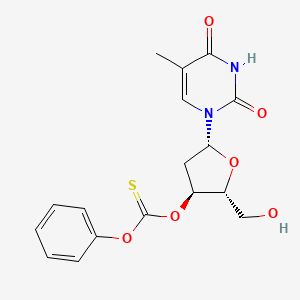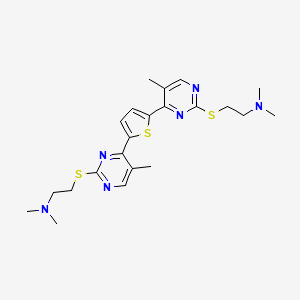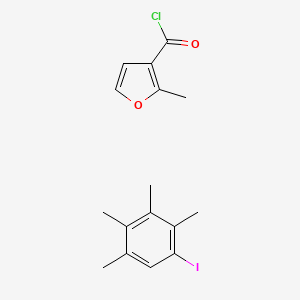
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate is a chemical entity with a unique structure that includes a dioxane ring substituted with hydroxymethyl, bromine, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate typically involves the bromination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The carboxylate group is often introduced via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-carboxyl-1,4-dioxane-2-carboxylate.
Reduction: 6-hydroxymethyl-1,4-dioxane-2-carboxylate.
Substitution: 6-hydroxymethyl-1,4-dioxane-2-substituted carboxylate.
Wissenschaftliche Forschungsanwendungen
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate involves its ability to undergo various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxymethyl and carboxylate groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxymethyl-1,4-dioxane-2-chloro-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-iodo-4-carboxylate: Similar structure but with an iodine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-fluoro-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate lies in its bromine atom, which provides distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, offering a balance of reactivity and stability that is advantageous in various chemical applications.
Eigenschaften
CAS-Nummer |
132062-66-9 |
|---|---|
Molekularformel |
C9H12BrN3O4 |
Molekulargewicht |
306.11 g/mol |
IUPAC-Name |
4-amino-5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |
InChI-Schlüssel |
HRCWMZUTNXSPJT-IYSWYEEDSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Br)CO |
Kanonische SMILES |
C1C(OC(CO1)N2C=C(C(=NC2=O)N)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
